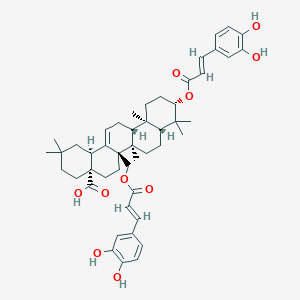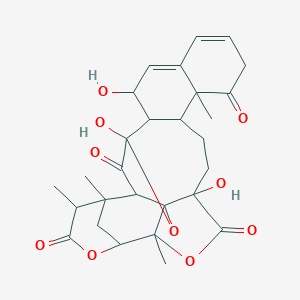
Physalin L
Descripción general
Descripción
Physalins are steroidal constituents of Physalis plants which possess an unusual 13,14-seco-16,24-cyclo-steroidal ring skeleton . Physalin L is a natural product that shows a distinct fluorescence spot under UV 365 nm with good separation .
Synthesis Analysis
Physalins, including Physalin L, are synthesized by the mevalonate and 2-C-methyl-D-erythritol-4-phosphate pathways . In the biosynthesis pathway of physalins, withanolides and withaphysalins may represent a crucial intermediate between lanosterol and physalins .
Molecular Structure Analysis
The physalin skeleton has been found to be an extraordinarily complex, 13–14 secosteroid skeleton incorporating a nine-membered carbocycle derived from a steroidal ring fused to a six-membered ring with δ-lactone .
Chemical Reactions Analysis
After physalin skeletons are formed, biochemical reactions such as desaturation, methylation, hydroxylation, epoxidation, cyclization, chain elongation, and glycosylation lead to various biochemical products of physalin skeletons .
Aplicaciones Científicas De Investigación
Anti-Cancer Activity
Physalins, including Physalin L, have shown promising results in the field of cancer research . They act on several cell signaling pathways and activate different mechanisms of cell death, which can be particularly useful in targeting cancer cells .
Anti-Inflammatory Properties
Physalins are known for their potent anti-inflammatory properties . They can modulate the immune response, which can help in the treatment of various inflammatory diseases .
Antiparasitic Effects
Physalins have demonstrated significant antiparasitic activity . For instance, Physalins B and F have been shown to reduce the number of infected macrophages and amastigotes in cultures infected with L. amazonensis or L. major .
Antimicrobial Activity
Physalins also exhibit antimicrobial properties . This makes them potential candidates for the development of new antimicrobial drugs .
Antinociceptive Effects
Physalins have shown antinociceptive effects, which means they can reduce the sensation of pain . This could be beneficial in the management of chronic pain conditions .
Antiviral Properties
Physalins have demonstrated antiviral activities . This suggests that they could be used in the development of new antiviral therapies .
Pharmacokinetic Studies
Physalin A, a compound similar to Physalin L, has been studied for its pharmacokinetic properties . A rapid and sensitive LC–MS/MS method was developed for the quantitation of Physalin A in rat plasma . This kind of study is crucial for understanding the absorption, distribution, metabolism, and excretion of Physalins, including Physalin L .
Chemical Stability
Physalin A’s chemical stability was also studied . Understanding the chemical stability of Physalins, including Physalin L, is important for their storage, formulation, and therapeutic application .
Mecanismo De Acción
Target of Action
Physalin L, a compound belonging to the class of withanolides, is found in plants of the Solanaceae family, mainly in species belonging to the genus Physalis spp . It acts on several cell signaling pathways and activates different mechanisms of cell death or immunomodulation . It has been shown to inhibit the production of nitric oxide (NO) in macrophages cultures stimulated with lipopolysaccharide (LPS) and/or interferon gamma (IFN-ɣ) .
Mode of Action
Physalin L interacts with its targets to activate different mechanisms of cell death or immunomodulation . It has been shown to have a variety of actions, including anticancer, anti-inflammatory, antiparasitic, antimicrobial, antinociceptive, and antiviral activities . For instance, it has been demonstrated to have an anti-inflammatory action by protecting mice against a lethal dose of LPS and decreasing the production of the pro-inflammatory cytokine TNF .
Biochemical Pathways
Physalin L acts in several cell signaling pathways . It has been shown to trigger apoptosis and autophagy in hepatocellular carcinoma (HCC) cells by inactivating the phosphatidylinositol-3-kinase/protein kinase B (PI3K/Akt) signaling pathway . Moreover, it has been suggested that withanolides and withaphysalins may represent a crucial intermediate between lanosterol and physalins .
Pharmacokinetics
After intragastric administration of 2.0 mg Physalin L to each rat, the mean peak time (tmax) was 0.69 h and the mean maximum concentration (Cmax) was 77.48 ng·mL-1. The area under the curve (AUC0→t) was 280.78 ng·h·mL-1, and its half-life (t1/2) was 2.89 h . These characteristics of pharmacokinetics in rats provide valuable information for in-depth study of the pharmacological activity and pharmacokinetics of Physalin L.
Result of Action
Physalin L impairs cell viability, triggers apoptosis as well as autophagy . Inhibiting autophagy augments Physalin L-evoked cell apoptosis . It has been shown to have a variety of actions, including anticancer, anti-inflammatory, antiparasitic, antimicrobial, antinociceptive, and antiviral activities .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(1S,2R,3R,5R,6S,7R,14R,15S,18S,21S,22R,25S)-5,7,18-trihydroxy-1,14,21,25-tetramethyl-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,10-diene-13,19,24,27-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O10/c1-12-21(32)36-17-11-23(12,2)19-20(31)27(35)18-14(24(3)13(10-15(18)29)6-5-7-16(24)30)8-9-26(34)22(33)37-25(17,4)28(19,26)38-27/h5-6,10,12,14-15,17-19,29,34-35H,7-9,11H2,1-4H3/t12-,14+,15-,17-,18+,19-,23-,24+,25+,26-,27-,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSXWWXXAPEFHY-JCKMOMEFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OC2CC1(C3C(=O)C4(C5C(CCC6(C3(C2(OC6=O)C)O4)O)C7(C(=O)CC=CC7=CC5O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)O[C@@H]2C[C@]1([C@H]3C(=O)[C@]4([C@H]5[C@H](CC[C@@]6([C@]3([C@]2(OC6=O)C)O4)O)[C@]7(C(=O)CC=CC7=C[C@H]5O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 71307570 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4-dimethoxybenzamide](/img/structure/B239913.png)
![3,4-dimethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B239914.png)
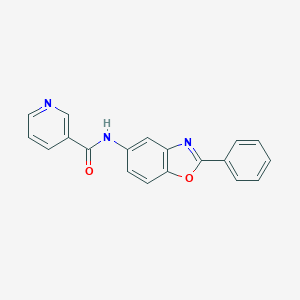
![N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]nicotinamide](/img/structure/B239921.png)
![N-[3-(benzoylamino)phenyl]-4-bromobenzamide](/img/structure/B239924.png)

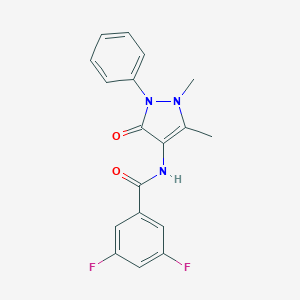
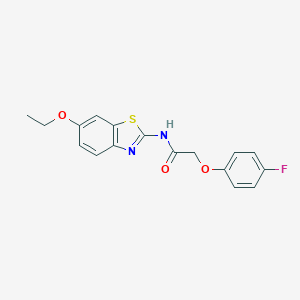

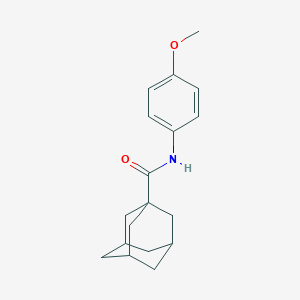


![N-[(5Z)-5-[(2-hydroxy-5-nitrophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]-4-methylbenzenesulfonamide](/img/structure/B239952.png)
